2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-12(2,3)11(14)13-6-9-16-10-4-7-15-8-5-10/h10H,4-9H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVNAWZXIOVNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an oxan-4-ylsulfanyl derivative under controlled conditions . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction . The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key differences in molecular features, purity, and physicochemical properties:
Key Observations :
- Molecular Weight : The oxan-4-ylsulfanyl derivative (245.35 g/mol) is intermediate in size between pyridyl (152.20 g/mol) and trifluoromethyl-piperazinyl (579 g/mol) analogs.
- Polarity : Sulfamoylphenyl () and pyridyl () substituents increase polarity due to sulfonamide and aromatic nitrogen groups, respectively. The oxan-4-ylsulfanyl group balances lipophilicity (sulfur atom) and polarity (ether oxygen).
- Thermal Stability : Netupitant’s high melting point (235–238°C) reflects strong intermolecular interactions from rigid aromatic and heterocyclic substituents .
Biological Activity
2,2-Dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a dimethyl group, a propanamide backbone, and an oxan-4-ylsulfanyl substituent. This structural complexity may contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Protein-Protein Interactions : The compound may inhibit specific protein interactions, which is crucial in pathways involved in cancer and other diseases. For instance, it has been suggested to inhibit the menin-MLL interaction, a significant target in leukemia treatment .
- Viral Inhibition : Preliminary studies suggest potential antiviral properties against SARS-CoV-2 by disrupting critical protein interactions necessary for viral entry and replication .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Leukemia Treatment :
A study investigating the inhibition of the menin-MLL interaction demonstrated that compounds structurally similar to this compound effectively reduced the viability of leukemia cells in vitro. The mechanism involved blocking the interaction between menin and MLL fusion proteins, which are critical for the survival of these malignancies. -
COVID-19 Research :
In another study focused on COVID-19, researchers utilized computational modeling to predict binding affinities of various compounds against SARS-CoV-2 proteins. This compound emerged as a candidate due to its predicted ability to disrupt the S-protein:ACE2 complex. This disruption could potentially hinder viral entry into host cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
